2-Bromo-9-phenyl-1,10-phenanthroline
Description
2-Bromo-9-phenyl-1,10-phenanthroline (CAS: 2042493-16-1) is a heterocyclic aromatic compound with the molecular formula C₁₈H₁₁BrN₂ and a molecular weight of 335.20 g/mol . It is a pale powder with a purity of ≥98%, characterized by a bromine atom at the C2 position and a phenyl group at the C9 position of the 1,10-phenanthroline backbone. This substitution pattern confers unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and materials science.
Properties
IUPAC Name |
2-bromo-9-phenyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2/c19-16-11-9-14-7-6-13-8-10-15(12-4-2-1-3-5-12)20-17(13)18(14)21-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONHNDLXJVQZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-9-phenyl-1,10-phenanthroline can be synthesized through the bromination of 9-phenyl-1,10-phenanthroline. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-phenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be obtained.
Coupling Products:
Scientific Research Applications
Coordination Chemistry
One of the primary applications of 2-Bromo-9-phenyl-1,10-phenanthroline is as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals is significant for several reasons:
- Catalytic Properties : The metal-ligand complexes formed can exhibit unique catalytic activities, making them useful in various chemical reactions.
- Electronic Properties : These complexes are studied for their electronic properties, which can be tailored by varying the metal center or the ligand structure.
- Intercalation with DNA : The planar structure of the phenanthroline system allows for intercalation into DNA, which is crucial for studying DNA interactions and developing new therapeutic agents.
Materials Science
In the realm of materials science, this compound has potential applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLED technology, where efficient light emission is required.
- Optoelectronic Devices : Its ability to form stable complexes with metals can be exploited to create advanced materials for various optoelectronic applications.
Biological Studies
The biological activity of this compound has been explored extensively:
- Anticancer Activity : Research indicates that metal complexes of this compound show promising cytotoxic effects against various cancer cell lines, including prostate (PC-3 and DU145) and cervical (HeLa) cancers.
- Antimicrobial Properties : Studies have demonstrated that these complexes possess significant antimicrobial activity, which could lead to the development of new antimicrobial agents .
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that metal complexes derived from this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, moderate cytotoxicity was observed against HeLa cells while higher activity was noted against prostate cancer cell lines.
- DNA Binding Studies : Research indicates that the compound intercalates into DNA strands effectively, which is pivotal for developing drugs targeting genetic material .
- Synthesis and Characterization : Various synthetic routes have been explored to enhance yield and purity. For example, bromination reactions using N-bromosuccinimide have been optimized to produce high-quality derivatives suitable for further research .
Mechanism of Action
The mechanism of action of 2-Bromo-9-phenyl-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The phenanthroline ring system provides a planar structure that can intercalate with DNA, while the bromine and phenyl groups enhance its binding affinity and specificity . The metal complexes formed with this ligand can interact with biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar 1,10-Phenanthroline Derivatives
Structural and Functional Variations
Key structural analogs differ in substituent type (halogen, alkyl, aryl), position (C2, C5, C9), and symmetry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Electrochemical and Catalytic Properties
- 4,7-Dichloro derivatives: Substitution at C4 and C7 positions (e.g., 5-bromo-4,7-dichloro-1,10-phenanthroline) alters redox potentials, enabling tailored electrochemical behavior for energy storage applications .
- Copper complexes with dibromo-phenanthrolines : Used in photophysical studies; the bromine substituents modulate metal-to-ligand charge transfer (MLCT) states .
Biological Activity
2-Bromo-9-phenyl-1,10-phenanthroline is a bromo-substituted derivative of the phenanthroline family, which is known for its coordination chemistry and biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antiprotozoal agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids, particularly DNA. It has been shown to bind to G-quadruplex structures, which are important for telomere stability in cancer cells. The compound's interaction with DNA can lead to the induction of apoptosis in tumor cells, making it a candidate for anticancer therapies.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| PC-3 | 18 | Prostate cancer |
| DU145 | 30–80 | Prostate cancer |
| HeLa | Moderate | Cervical cancer |
| MCF-7 | Moderate | Breast cancer |
| HT29 | Moderate | Colon cancer |
| HFF-1 | Higher | Normal fibroblast |
| RWPE-1 | Higher | Normal prostate cells |
These results indicate that this compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells to some extent .
Apoptotic Mechanisms
The compound has been shown to induce apoptosis in cancer cells through various pathways. Cell cycle analysis and Annexin V/PI assays have demonstrated that treatment with this compound leads to cell cycle arrest and subsequent apoptotic cell death. This mechanism is similar to other known phenanthroline derivatives that exhibit antitumor properties .
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown promising results in antiparasitic activity. Studies have reported its effectiveness against protozoan parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei. The following table presents the IC50 values for these parasites:
| Parasite | IC50 (μM) | Selectivity Index |
|---|---|---|
| Plasmodium falciparum | Sub μM range | High |
| Leishmania donovani | 2.52 – 4.50 | Moderate |
| Trypanosoma brucei | Low | High |
The selectivity index indicates that this compound may selectively target parasitic cells over human cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in both cancer and parasitic infections:
- Cancer Cell Lines : A study demonstrated that the compound significantly reduced cell viability in prostate cancer cell lines (PC3 and DU145) with IC50 values indicating effective cytotoxicity. The study also noted a modest selectivity for prostate tumor cells over normal prostate cells .
- Antimalarial Activity : Another investigation into the antimalarial properties showed that derivatives of phenanthroline could effectively inhibit P. falciparum, with some compounds exhibiting high selectivity indices indicating low toxicity to human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
